![molecular formula C16H19N3O3S B2786164 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide CAS No. 2097893-71-3](/img/structure/B2786164.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology. This compound is commonly referred to as HPS, and its chemical structure consists of a cyclohexene ring, a pyrazole ring, and a sulfonamide group.
Wirkmechanismus
The mechanism of action of HPS involves its binding to the active site of certain PTPs, which results in the inhibition of their enzymatic activity. This, in turn, can lead to changes in cellular signaling pathways and downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
HPS has been shown to have a range of biochemical and physiological effects, depending on the specific PTPs it targets. For example, inhibition of certain PTPs has been shown to enhance insulin signaling and improve glucose homeostasis in animal models of diabetes. HPS has also been shown to have anti-inflammatory effects in models of autoimmune disease and to inhibit tumor growth in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HPS in scientific research is its selectivity for certain PTPs, which allows for more precise targeting of specific signaling pathways. However, one limitation of HPS is its relatively low potency compared to other PTP inhibitors, which can make it more difficult to achieve sufficient inhibition in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on HPS. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of HPS. Another direction is the exploration of the therapeutic potential of HPS and related compounds in various disease models, including cancer, diabetes, and autoimmune diseases. Finally, further studies are needed to better understand the complex mechanisms of cellular signaling and the role of PTPs in these processes.
Synthesemethoden
The synthesis of HPS involves several steps, including the reaction between 4-bromo-1-nitrobenzene and cyclohexene, followed by the reduction of the nitro group to an amine group, and subsequent coupling with 1H-pyrazole-1-sulfonyl chloride. The final product is obtained after purification and isolation through column chromatography.
Wissenschaftliche Forschungsanwendungen
HPS has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of interest is its use as a chemical probe for studying the role of protein tyrosine phosphatases (PTPs) in cellular signaling pathways. HPS has been shown to selectively inhibit certain PTPs, which can help researchers better understand the complex mechanisms of cellular signaling and identify potential targets for drug development.
Eigenschaften
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-16(9-2-1-3-10-16)13-18-23(21,22)15-7-5-14(6-8-15)19-12-4-11-17-19/h2,4-9,11-12,18,20H,1,3,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDRSTLZSDVPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


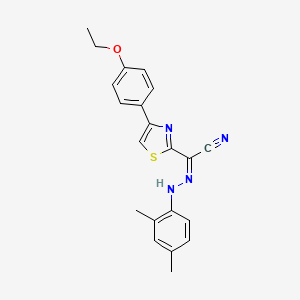
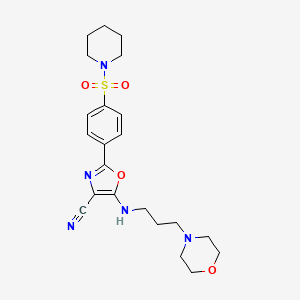

![Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate](/img/structure/B2786089.png)

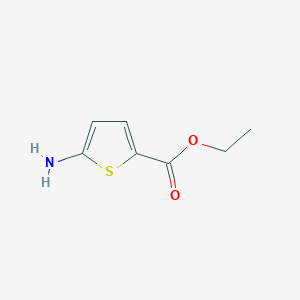
![Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2786092.png)
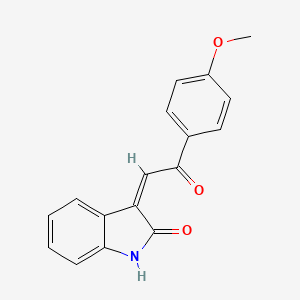

![Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2786098.png)
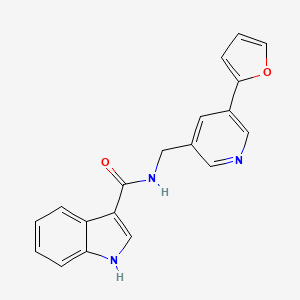
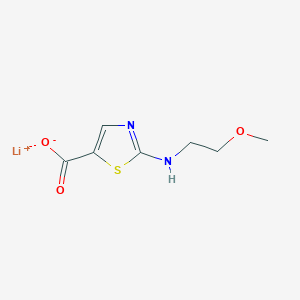
![5-((3-chlorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2786102.png)